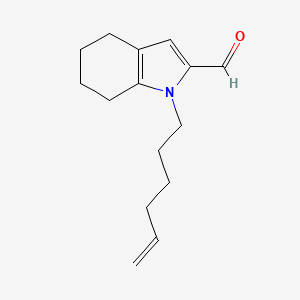
1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with commercially available indole derivatives.
Functionalization: Introduction of the carboxaldehyde group at the 2-position of the indole ring.
Alkylation: Attachment of the 5-hexenyl group to the nitrogen atom of the indole ring.
Hydrogenation: Partial hydrogenation of the indole ring to obtain the tetrahydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include acidic or basic catalysts, depending on the specific reaction.
Major Products
Oxidation: 1H-Indole-2-carboxylic acid, 1-(5-hexenyl)-4,5,6,7-tetrahydro-.
Reduction: 1H-Indole-2-methanol, 1-(5-hexenyl)-4,5,6,7-tetrahydro-.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxaldehyde: Lacks the 5-hexenyl and tetrahydro modifications.
1H-Indole-3-carboxaldehyde: Aldehyde group at the 3-position.
1H-Indole-2-carboxylic acid: Carboxylic acid instead of an aldehyde group.
Uniqueness
1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- is unique due to its specific functional groups and partial hydrogenation, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
62372-32-1 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-hex-5-enyl-4,5,6,7-tetrahydroindole-2-carbaldehyde |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-7-10-16-14(12-17)11-13-8-5-6-9-15(13)16/h2,11-12H,1,3-10H2 |
InChI Key |
GMBGAWRVSNAGRP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCN1C2=C(CCCC2)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















